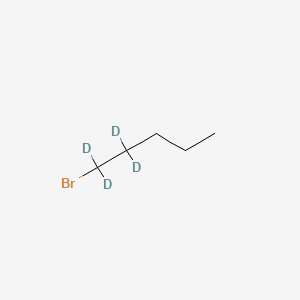

1-Bromopentane-1,1,2,2-d4

Description

1-Bromopentane-1,1,2,2-d4 (CAS: 1219803-61-8) is a deuterated alkyl bromide where four hydrogen atoms at the 1,1,2,2 positions are replaced with deuterium (D). Its molecular formula is C₅H₇D₄Br, with a molecular weight of 155.06 g/mol. This compound is primarily utilized as a stable isotope-labeled internal standard in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for tracking metabolic pathways, reaction mechanisms, and environmental tracer studies . Produced by specialized manufacturers like Cambridge Isotope Laboratories (CIL) and C/D/N Isotopes Inc., it ensures high isotopic purity (≥98%) for precise analytical applications .

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromopentane-1,1,2,2-d4 can be synthesized through the bromination of 1-Pentanol-1,1,2,2-d4. The reaction involves the use of hydrogen bromide in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen bromide to 1-Pentanol-1,1,2,2-d4 in a reactor, followed by distillation to purify the product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromopentane-1,1,2,2-d4 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentene derivatives.

Oxidation and Reduction: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common reagents. The reactions are typically carried out in polar solvents like water or alcohol.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide.

Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are pentanol, pentanenitrile, and pentylamine.

Elimination Reactions: The primary product is pentene.

Oxidation and Reduction: Depending on the reagents, products can include pentanoic acid or pentane.

Scientific Research Applications

1-Bromopentane-1,1,2,2-d4 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in mechanistic studies of nucleophilic substitution and elimination reactions.

Biology: It is used in labeling studies to trace metabolic pathways and understand enzyme mechanisms.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromopentane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms provide stability and can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The following table compares 1-Bromopentane-1,1,2,2-d4 with deuterated and non-deuterated analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Deuterium Positions | Key Applications |

|---|---|---|---|---|---|

| This compound | 1219803-61-8 | C₅H₇D₄Br | 155.06 | 1,1,2,2 | NMR/MS internal standards, metabolic studies |

| 1-Bromopentane-1,1-d2 | 77734-75-9 | C₅D₂H₉Br | 153.06 | 1,1 | Simplified isotopic labeling, reaction tracing |

| Non-deuterated 1-Bromopentane | 110-53-2 | C₅H₁₁Br | 151.05 | None | Alkylating agent, organic synthesis |

| 2-Bromoethanol-1,1,2,2-d4 | 81764-55-8 | C₂H₂D₄BrO | 128.98 | 1,1,2,2 | Environmental analysis, solvent studies |

Key Observations:

Isotopic Complexity: The d4 variant provides higher isotopic enrichment, enabling multi-site tracking in complex systems compared to d2 analogs . Deuterated compounds exhibit marginally higher molecular weights and altered physical properties (e.g., lower vapor pressure, higher boiling points) compared to non-deuterated versions .

Functional Group Influence: 2-Bromoethanol-d4 (CAS: 81764-55-8) contains a hydroxyl group, making it more polar and reactive than bromopentane derivatives. This functional diversity expands its utility in environmental and biochemical analyses .

Application-Specific Comparisons

Analytical Chemistry: The d4 variant’s extensive deuteration minimizes signal interference in MS/NMR, outperforming d2 analogs in multi-tracer experiments . Non-deuterated 1-bromopentane serves as a cost-effective alkylating agent but lacks isotopic specificity .

Environmental Studies: 2-Bromoethanol-d4 is preferred for tracking polar contaminants due to its hydroxyl group, whereas bromopentane-d4 is better suited for hydrophobic systems .

Biological Activity

1-Bromopentane-1,1,2,2-d4 is a deuterated derivative of 1-bromopentane, which is a straight-chain alkyl bromide. Deuteration often alters the physical and biological properties of compounds, making them valuable in various scientific studies, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound through a review of existing literature, case studies, and data analysis.

This compound has the following chemical structure:

- Molecular Formula : C5H10BrD4

- Molecular Weight : Approximately 186.06 g/mol

- CAS Number : 13479-36-8

The presence of deuterium atoms in the compound enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterpart.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents can modify DNA and proteins by adding alkyl groups to them, leading to various biological effects such as:

- Inhibition of Enzyme Activity : By modifying enzyme active sites.

- Induction of Apoptosis : Through DNA damage signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |

| Antimicrobial Activity | Inhibits growth of certain bacteria | |

| Neurotoxicity | Alters neuronal function in vitro |

Case Study 1: Cytotoxic Effects

A study examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cell death at concentrations above 100 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Case Study 3: Neurotoxicity Assessment

Research on the neurotoxic effects revealed that exposure to this compound altered neurotransmitter levels in cultured neurons. This study highlighted the need for further exploration into the neurotoxic potential of halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.